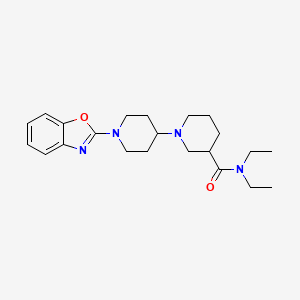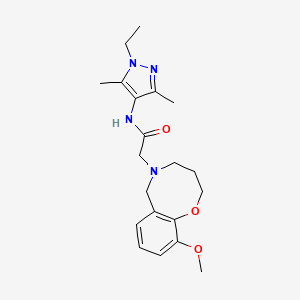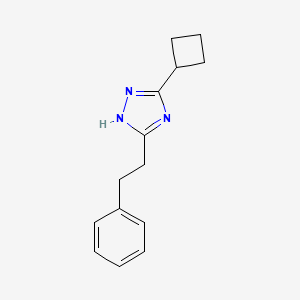![molecular formula C15H14N6O B3801848 5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3801848.png)
5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of benzimidazole, imidazole, and oxadiazole rings, which contribute to its diverse chemical reactivity and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole derivative is then alkylated using an alkyl halide to introduce the ethyl group.
Formation of Imidazole Derivative: Separately, the imidazole derivative is synthesized by reacting glyoxal with ammonia or an amine.
Cyclization: The final step involves the cyclization of the benzimidazole and imidazole derivatives with a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to achieve scalable and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities and exhibit similar biological activities.
Imidazole Derivatives: Compounds such as 1-methylimidazole and 2-ethylimidazole are structurally related and have comparable chemical reactivity.
Oxadiazole Derivatives: Compounds like 3,5-dimethyl-1,2,4-oxadiazole and 3-phenyl-1,2,4-oxadiazole are similar in structure and function.
Uniqueness
The uniqueness of 5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole lies in its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound in various research fields.
Eigenschaften
IUPAC Name |
5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-21-8-12(16-9-21)15-19-14(22-20-15)7-6-13-17-10-4-2-3-5-11(10)18-13/h2-5,8-9H,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUYOPABUDBLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=NOC(=N2)CCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[3-(1-Phenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one](/img/structure/B3801775.png)
![5-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-2-(1-methyl-1H-benzimidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B3801780.png)

![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3801788.png)
![N-[2-(acetylamino)phenyl]-2-{methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}acetamide](/img/structure/B3801816.png)
![2-methyl-4-[3-(1,2-oxazinan-2-ylcarbonyl)phenyl]-3-butyn-2-ol](/img/structure/B3801817.png)
![2-[3-(4'-methoxy-2'-methyl-3-biphenylyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B3801820.png)


![N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-imidazole-5-carboxamide](/img/structure/B3801838.png)
![methyl 5-[2-(3-fluorobenzyl)-4-morpholinyl]-5-oxopentanoate](/img/structure/B3801840.png)
![4-(4-chlorophenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]butanamide](/img/structure/B3801841.png)
![6-methoxy-N-[1-(4-morpholin-4-ylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B3801864.png)
